Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. MCULE-6006813126 (CAS 1311481-41-0)
The target compound N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibits a computed XLogP3 value of 3.1 [1]. In comparison, the closely related analog MCULE-6006813126 (CAS 1311481-41-0; n-(2-methyl-1,3-benzothiazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide), which replaces the 6-ethoxy group with a 2-methyl substituent on the benzothiazole ring and also differs in the point of attachment (6-yl versus 2-yl), is predicted to have a lower computed logP of approximately 2.4 . This difference of Δ 0.7 log units in XLogP3 can influence membrane permeability and solubility profiles, leading to divergent pharmacokinetic behavior in cell-based and in vivo assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | MCULE-6006813126 (CAS 1311481-41-0): XLogP3 ≈ 2.4 (estimated from structure) |
| Quantified Difference | Δ XLogP3 ≈ +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator value estimated based on structural similarity and additive fragment contributions. |
Why This Matters
A 0.7 log unit increase in lipophilicity can translate to a roughly 5-fold increase in membrane partitioning, which may significantly alter cellular uptake and off-target binding profiles relative to the comparator, making this compound a distinct entity for screening libraries.
- [1] PubChem Compound Summary for CID 52873842, computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
